3-Pyridylboroxin, Trihydrate
CAS No.:
Cat. No.: VC0197833
Molecular Formula: C₁₅H₁₂B₃N₃O₃·3H₂O
Molecular Weight: 368.77
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₁₂B₃N₃O₃·3H₂O |
---|---|
Molecular Weight | 368.77 |
Introduction
3-Pyridylboroxin, trihydrate is a cyclic trimer derived from the dehydration of 3-pyridylboronic acid, forming a six-membered boroxin ring (B₃O₃) with three pyridyl substituents. The trihydrate designation indicates the inclusion of three water molecules in its crystalline structure, enhancing stability. This compound is significant in organic synthesis and materials science due to its role as a precursor or catalyst in cross-coupling reactions. Below is a detailed analysis of its properties, synthesis, and applications based on available research.
Physical and Chemical Properties
Key properties inferred from analogous boronic acids and boroxines :
Spectral Characterization
Data extrapolated from studies on pyridylboronic acids and boroxines :
NMR Spectroscopy
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¹¹B NMR: A singlet near δ = 18–22 ppm, characteristic of trigonal-planar boron in boroxines .
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¹H NMR: Pyridyl protons appear as multiplet signals between δ = 7.5–8.8 ppm .
Mass Spectrometry
Reactivity and Applications
Acidity and Stability
The boron center in 3-pyridylboroxin exhibits strong Lewis acidity (pKa ~4.4), enhancing its reactivity in electrophilic substitutions . The trihydrate form mitigates hygroscopicity, improving handling stability .
Research Gaps and Future Directions
While 3-pyridylboroxin’s synthetic utility is established, studies on its biological activity (e.g., kinase inhibition akin to triazolopyridazines ) remain unexplored. Further investigations into its coordination chemistry and materials science applications (e.g., MOFs) are warranted.
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